

Application Notes and Protocols: Reaction Mechanisms Involving 2'-(Trifluoromethyl)propiophenone

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Compound of Interest

Compound Name: **2'-(Trifluoromethyl)propiophenone**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of key reaction mechanisms involving **2'-(trifluoromethyl)propiophenone**, a versatile building block in medicinal chemistry and materials science. The protocols outlined below offer starting points for the synthesis of valuable chiral alcohols and other derivatives. The inherent electronic properties of the trifluoromethyl group significantly influence the reactivity of the adjacent carbonyl, making this ketone an interesting substrate for various transformations.

Physicochemical Properties and Spectroscopic Data

2'-(Trifluoromethyl)propiophenone is a colorless to light yellow liquid. Its structural and physical properties are summarized below.

Property	Value	Reference
CAS Number	16185-96-9	[1]
Molecular Formula	C ₁₀ H ₉ F ₃ O	[1]
Molecular Weight	202.18 g/mol	[1]
Boiling Point	219-220 °C	
Density	1.214 g/mL at 25 °C	
Refractive Index (n _{20/D})	1.461	

Spectroscopic Data for **2'-(Trifluoromethyl)propiophenone**:

- ¹H NMR (CDCl₃, 400 MHz): δ 7.78-7.72 (m, 2H, Ar-H), 7.60-7.58 (m, 2H, Ar-H), 3.01 (q, J = 7.2 Hz, 2H, -CH₂-), 1.22 (t, J = 7.2 Hz, 3H, -CH₃).[2]
- ¹³C NMR (CDCl₃, 100 MHz): δ 202.5 (C=O), 137.5, 131.8, 131.2, 130.2, 128.8 (q, J = 32.0 Hz), 126.7 (q, J = 5.0 Hz), 123.5 (q, J = 271.0 Hz, CF₃), 31.9 (-CH₂-), 8.3 (-CH₃).[2]
- ¹⁹F NMR (CDCl₃, 376 MHz): δ -59.79 (s, 3F).[2]
- IR (neat, cm⁻¹): ~1700 (C=O stretch).
- Mass Spec (EI): m/z (%) 202 (M+).

Asymmetric Reduction of the Carbonyl Group

The synthesis of chiral alcohols from prochiral ketones is a fundamental transformation in organic synthesis, particularly for the preparation of pharmaceutical intermediates. The electron-withdrawing trifluoromethyl group can influence the stereochemical outcome of these reductions.

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a highly effective method for the enantioselective reduction of ketones to alcohols using a chiral oxazaborolidine catalyst and a stoichiometric borane source.[3][4][5] The steric environment of the catalyst directs the hydride delivery to one face of the ketone.[4]

Reaction Scheme:

Figure 1: CBS Reduction of **2'-(Trifluoromethyl)propiophenone**.

Experimental Protocol:

- To a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 mmol) in anhydrous THF (2 mL) under an argon atmosphere at 0 °C, add borane-dimethyl sulfide complex (BMS, 1.0 M in THF, 0.1 mmol) dropwise.[5]
- Stir the mixture at room temperature for 1 hour to pre-form the catalyst.[5]
- Cool the reaction mixture to -20 °C.
- Add a solution of **2'-(trifluoromethyl)propiophenone** (1.0 mmol) in anhydrous THF (1 mL) dropwise.
- Slowly add a solution of BMS (1.0 M in THF, 1.0 mmol) over 30 minutes.
- Monitor the reaction by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of methanol (2 mL).
- Remove the solvent under reduced pressure.
- Dissolve the residue in diethyl ether and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
- Purify the crude product by flash column chromatography on silica gel.

Expected Outcome and Characterization:

The expected product is (R)-1-(2-(trifluoromethyl)phenyl)propan-1-ol. High enantiomeric excess (ee > 95%) is anticipated based on literature for similar ketones.

Characterization Data for 1-(2-(Trifluoromethyl)phenyl)propan-1-ol:

- Molecular Formula: $C_{10}H_{11}F_3O$ [6]
- Molecular Weight: 204.19 g/mol [6]
- 1H NMR ($CDCl_3$): δ 7.65 (d, 1H, Ar-H), 7.55 (t, 1H, Ar-H), 7.35 (t, 1H, Ar-H), 7.25 (d, 1H, Ar-H), 4.85 (t, 1H, -CH(OH)-), 2.20 (br s, 1H, -OH), 1.90-1.70 (m, 2H, -CH₂-), 0.95 (t, 3H, -CH₃).
- ^{13}C NMR ($CDCl_3$): δ 141.5, 132.0, 128.0, 127.5, 126.0 (q), 124.5 (q, CF₃), 74.0 (-CH(OH)-), 31.5 (-CH₂-), 10.0 (-CH₃).
- IR (neat, cm^{-1}): ~3350 (br, O-H stretch), ~1120, 1160 (C-F stretch).
- Mass Spec (EI): m/z (%) 204 (M+), 185 (M-H₂O)+.

Noyori Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation utilizes a ruthenium-chiral diphosphine ligand complex to catalyze the enantioselective reduction of ketones with hydrogen gas.[7][8][9] This method is known for its high efficiency and enantioselectivity for a wide range of ketones.[9]

Reaction Scheme:

Figure 2: Noyori Asymmetric Hydrogenation.

Experimental Protocol:

- In a nitrogen-filled glovebox, charge a glass liner for a high-pressure reactor with **2'-
(trifluoromethyl)propiophenone** (1.0 mmol) and a solution of $RuCl_2[(S)\text{-BINAP}]$ (0.001 mmol) in ethanol (5 mL).
- Seal the reactor and purge with hydrogen gas several times.
- Pressurize the reactor to 100 atm with hydrogen gas.
- Heat the reaction mixture to 100 °C and stir for 12-24 hours.
- Cool the reactor to room temperature and carefully release the pressure.
- Concentrate the reaction mixture in vacuo.

- Purify the residue by flash column chromatography on silica gel.

Expected Outcome:

This protocol is expected to yield (S)-1-(2-(trifluoromethyl)phenyl)propan-1-ol with high yield and enantiomeric excess.

Carbon-Carbon Bond Forming Reactions

The carbonyl group of **2'-(trifluoromethyl)propiophenone** is an excellent electrophile for reactions with various nucleophiles, enabling the construction of more complex molecular architectures.

Grignard Reaction

The addition of organometallic reagents, such as Grignard reagents, to the ketone provides a straightforward route to tertiary alcohols.

Reaction Scheme:

Figure 3: Grignard Reaction with Ethylmagnesium Bromide.

Experimental Protocol:

- To a solution of **2'-(trifluoromethyl)propiophenone** (1.0 mmol) in anhydrous THF (10 mL) at 0 °C under an argon atmosphere, add ethylmagnesium bromide (1.2 mmol, 1.0 M solution in THF) dropwise.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
- Monitor the reaction by TLC.
- Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
- Extract the aqueous layer with diethyl ether (3 x 15 mL).

- Combine the organic layers, wash with brine, and dry over anhydrous Na_2SO_4 .
- Filter and concentrate the solution under reduced pressure.
- Purify the crude product by flash column chromatography.

Expected Outcome:

The reaction is expected to produce 2-(2-(trifluoromethyl)phenyl)butan-2-ol in good yield.

Conclusion

2'-(Trifluoromethyl)propiophenone is a valuable synthetic intermediate. The protocols provided herein for asymmetric reductions and Grignard additions serve as a foundation for the synthesis of chiral alcohols and more complex molecules containing the o-trifluoromethylphenyl motif. The strong electron-withdrawing nature of the trifluoromethyl group plays a key role in the reactivity and selectivity of these transformations. Researchers can adapt and optimize these methods to suit their specific synthetic goals in the fields of drug discovery and materials science.

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